molecular formula C18H21NO4 B2700368 3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477319-01-0

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2700368
CAS No.: 477319-01-0
M. Wt: 315.369
InChI Key: FMDWNHJURWLVBP-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone is an organic compound characterized by the presence of methoxy groups attached to aniline and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For instance, its potential anticancer activity could be attributed to the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethoxyanilino)-1-phenyl-1-propanone
  • 3-(2,4-Dimethoxyanilino)-1-(4-hydroxyphenyl)-1-propanone
  • 3-(2,4-Dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone

Uniqueness

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-14-6-4-13(5-7-14)17(20)10-11-19-16-9-8-15(22-2)12-18(16)23-3/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDWNHJURWLVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-01-0
Record name 3-(2,4-DIMETHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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